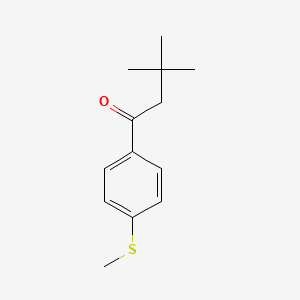

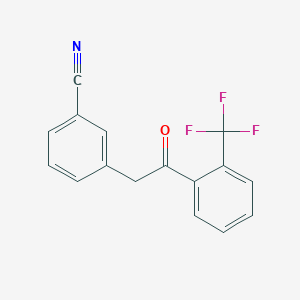

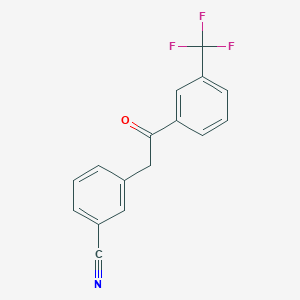

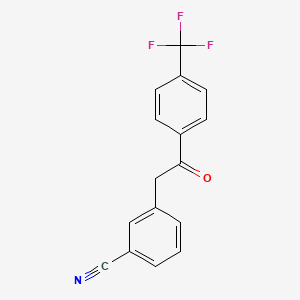

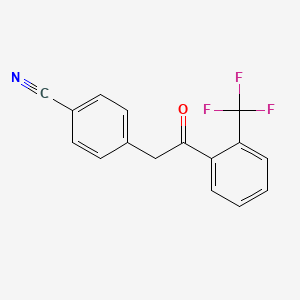

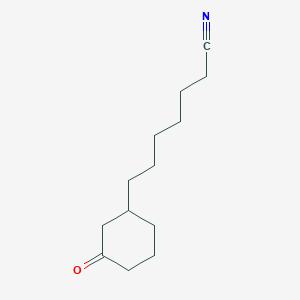

7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

The compound “7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine . The methoxy group attached to the pyridine ring could potentially make the compound more lipophilic .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The pyridine ring would contribute to the planarity of the molecule, while the methoxy group and the heptanoic acid chain could introduce some steric hindrance .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The pyridine ring might undergo electrophilic substitution reactions . The methoxy group could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of the pyridine ring could contribute to its basicity . The methoxy group might increase its lipophilicity .科研应用

Bone Turnover and Osteoporosis Treatment

7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid derivatives, such as 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, have shown significant potential in treating osteoporosis. These compounds act as potent and selective antagonists of the alpha(v)beta(3) receptor. They have demonstrated efficacy in in vivo models of bone turnover, indicating their potential for clinical development in treating bone-related disorders (Hutchinson et al., 2003).

Synthesis for Prostanoids Preparation

The compound has been used in the synthesis of key intermediates, such as 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, for the preparation of prostanoids. Different methods have been adopted for its synthesis, demonstrating its versatility in organic chemistry and pharmaceutical applications (Ballini & Petrini, 1984).

Pharmaceutical Compound Formation

In the pharmaceutical industry, derivatives of 7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid have been observed in various crystalline forms, important for the drug's stability and efficacy. The compound's different hydration states affect its physical properties, which is crucial in the development of stable and effective pharmaceutical formulations (Zhao et al., 2009).

Catalytic Activity and Synthesis in Chemistry

This compound is also notable in the field of chemistry for its use in the synthesis of various chemical structures and as a catalyst. For instance, its derivatives have been synthesized as part of studies exploring new chemical entities with potential pharmacological activities. These activities include antitumor properties and the ability to form stable complexes with metals like copper(II), which are significant in catalytic processes (Drabina et al., 2010).

Antitumor Agents

7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid and its derivatives have been investigated for their potential as antitumor agents. The structure-activity relationships of these compounds have been extensively studied, revealing insights into their mechanisms of action and potential applications in cancer treatment (Tsuzuki et al., 2004).

未来方向

性质

IUPAC Name |

7-(6-methoxypyridin-3-yl)-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-18-12-8-7-10(9-14-12)11(15)5-3-2-4-6-13(16)17/h7-9H,2-6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTRSUMLKBUQDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642131 |

Source

|

| Record name | 7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid | |

CAS RN |

898784-62-8 |

Source

|

| Record name | 6-Methoxy-ζ-oxo-3-pyridineheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(6-Methoxypyridin-3-yl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

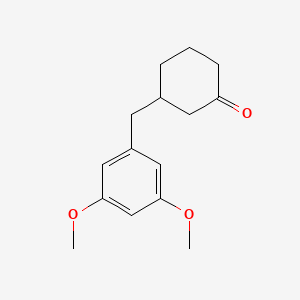

![2-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325438.png)